![molecular formula C12H12N2O2S B5752873 2-(4-methoxyphenyl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5752873.png)
2-(4-methoxyphenyl)-N-1,3-thiazol-2-ylacetamide
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Overview
Description
The interest in thiazole and its derivatives stems from their wide range of biological activities and applications in medicinal chemistry. The thiazole ring is a common motif in pharmaceuticals and agrochemicals due to its stability and reactivity, making it a valuable component in organic synthesis.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and condensation with various reagents. For instance, the synthesis of β-lactams with thiazole rings involves base-catalyzed ring transformations under mild conditions (Sápi et al., 1997). Another method includes the one-step synthesis of 1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones demonstrating the versatility of thiazole synthesis techniques (Raj & Narayana, 2006).
Mechanism of Action
Target of Action
It is known that similar compounds interact with aralkylamine dehydrogenase light chain and heavy chain . These enzymes play a crucial role in the metabolism of biogenic amines.
Pharmacokinetics
Similar compounds have been shown to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-4-2-9(3-5-10)8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAPWVUPZKTBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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